3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one
Description
3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one is a synthetic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-13-7-8-17(16(11-13)21(23)24)25-10-4-9-20-12-19-15-6-3-2-5-14(15)18(20)22/h2-3,5-8,11-12H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGJEJCNQWNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps :
Preparation of 4-methyl-2-nitrophenol: This can be achieved through nitration of 4-methylphenol (p-cresol) using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 3-(4-methyl-2-nitrophenoxy)propyl bromide: The 4-methyl-2-nitrophenol is then reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form the ether linkage.
Cyclization to form quinazolinone: The final step involves the reaction of the intermediate with anthranilic acid under acidic conditions to form the quinazolinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating its antibacterial and antifungal properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival . Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one include other quinazolinone derivatives such as:
2-methyl-4-oxoquinazolin-3(4H)-yl derivatives: Known for their anti-inflammatory and analgesic properties.
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity against Gram-positive bacteria.
2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Demonstrates significant analgesic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
